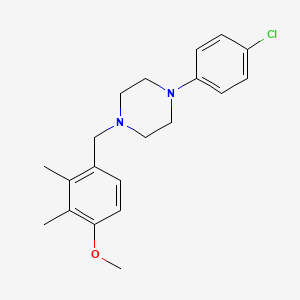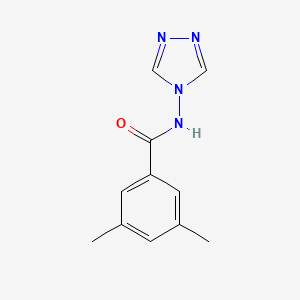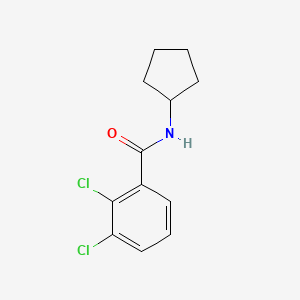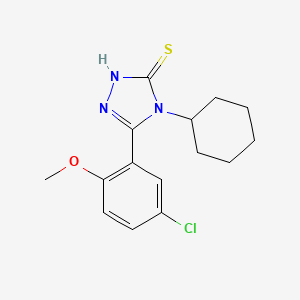
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine involves the modulation of various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at 5-HT1A and 5-HT2A receptors, which results in the activation of downstream signaling pathways and the modulation of neuronal activity. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine also inhibits the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular levels and the modulation of reward and motivation.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex and striatum, which are involved in the regulation of reward and motivation. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has several advantages for use in lab experiments. It has a high affinity for 5-HT1A and 5-HT2A receptors, which are important targets for drug development in various psychiatric and neurological disorders. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine also has a unique mechanism of action that differs from other psychoactive compounds, which makes it a valuable tool for studying the neurobiology of behavior and cognition. However, 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has some limitations for lab experiments, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. One potential direction is the development of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine-based drugs for the treatment of psychiatric and neurological disorders such as depression, anxiety, and addiction. Another direction is the investigation of the long-term effects of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine on brain function and behavior. Finally, the development of new synthesis methods and purification techniques for 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine could improve its yield and purity, which would facilitate its use in scientific research.
Méthodes De Synthèse
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine can be synthesized using a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-4-methoxybenzylamine to form 4-(4-methoxy-2,3-dimethylbenzyl)benzaldehyde. The resulting aldehyde is then reacted with piperazine in the presence of a reducing agent to produce 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. The purity and yield of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been studied for its potential application in various scientific research fields such as neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has also been found to modulate the activity of dopamine and norepinephrine transporters, which are involved in the regulation of reward and motivation.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-15-16(2)20(24-3)9-4-17(15)14-22-10-12-23(13-11-22)19-7-5-18(21)6-8-19/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQNWBRNGNXDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)
![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)




![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5705026.png)



methanone](/img/structure/B5705045.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)

